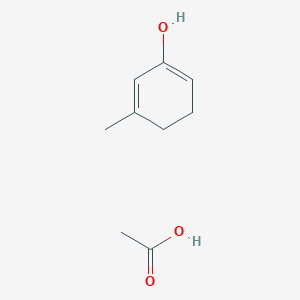
Acetic acid;5-methylcyclohexa-1,5-dien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;5-methylcyclohexa-1,5-dien-1-ol is a chemical compound that combines the properties of acetic acid and a methyl-substituted cyclohexadiene. Acetic acid is a well-known organic acid with a wide range of applications, while 5-methylcyclohexa-1,5-dien-1-ol is a derivative of cyclohexadiene, a compound known for its reactivity and use in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-methylcyclohexa-1,5-dien-1-ol typically involves the reaction of acetic acid with 5-methylcyclohexa-1,5-dien-1-ol under controlled conditions. This can be achieved through esterification reactions where acetic acid reacts with the alcohol group of 5-methylcyclohexa-1,5-dien-1-ol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where acetic acid and 5-methylcyclohexa-1,5-dien-1-ol are reacted in reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The use of advanced catalysts and purification techniques is essential to achieve high efficiency in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;5-methylcyclohexa-1,5-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as hydroxide ions. Reaction conditions often involve specific temperatures, pressures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
Acetic acid;5-methylcyclohexa-1,5-dien-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;5-methylcyclohexa-1,5-dien-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, affecting various biochemical pathways. Its effects are mediated through the formation of intermediate complexes and the modulation of enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylcyclohexene: A similar compound with a methyl group attached to a cyclohexene ring.
Cyclohexadiene: A related compound with two double bonds in a six-membered ring.
Uniqueness
Acetic acid;5-methylcyclohexa-1,5-dien-1-ol is unique due to its combination of acetic acid and a methyl-substituted cyclohexadiene, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from organic synthesis to industrial production .
Propriétés
Numéro CAS |
87142-51-6 |
|---|---|
Formule moléculaire |
C9H14O3 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
acetic acid;5-methylcyclohexa-1,5-dien-1-ol |
InChI |
InChI=1S/C7H10O.C2H4O2/c1-6-3-2-4-7(8)5-6;1-2(3)4/h4-5,8H,2-3H2,1H3;1H3,(H,3,4) |
Clé InChI |
HIYBAQWYPHUWRA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CCC1)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



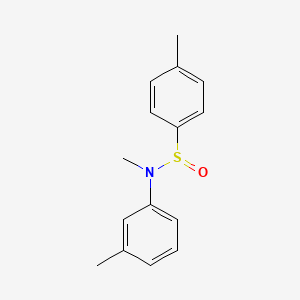

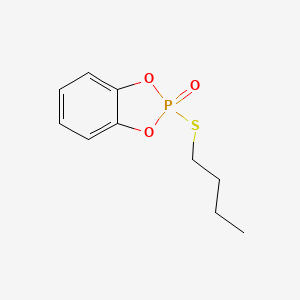
![Benzene, 2-methyl-4-nitro-1-[(phenylsulfonyl)methyl]-](/img/structure/B14407150.png)
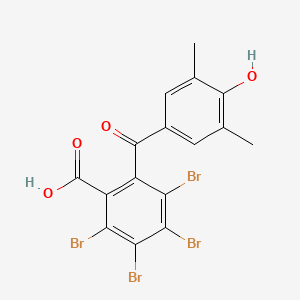
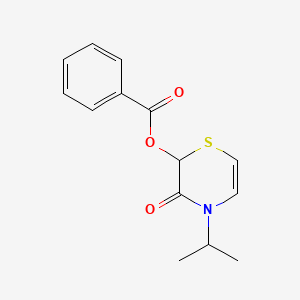

![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tetradecanoate](/img/structure/B14407170.png)
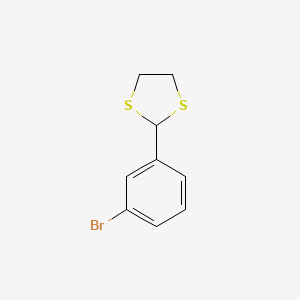
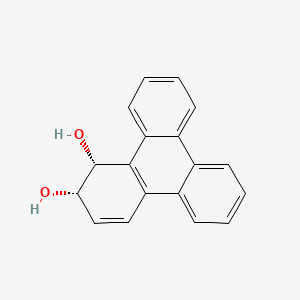
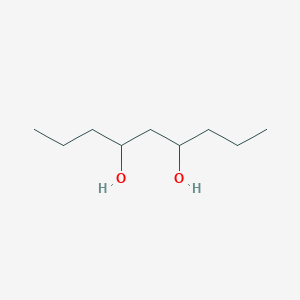
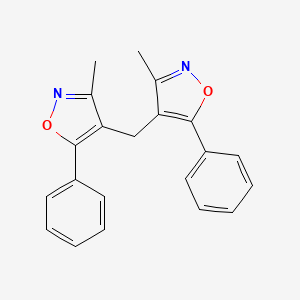
![N-[4-(Diethylamino)phenyl]-N'-(1-hydroxy-2-methylpropan-2-yl)urea](/img/structure/B14407207.png)
